1-(3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoyl)piperidine-4-carboxamide
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Overview
Description
WAY-620473 is a potent inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair processes. This compound exhibits significant antitumor activity and has been shown to alter the lifespan of eukaryotic organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-620473 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinazolinone scaffold and subsequent functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of WAY-620473 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
WAY-620473 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may yield reduced quinazolinone compounds .
Scientific Research Applications
WAY-620473 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study PARP-1 inhibition and its effects on DNA repair mechanisms.
Biology: Investigated for its role in altering eukaryotic lifespan and cellular processes.
Medicine: Explored for its potential in cancer therapy due to its antitumor activity.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery
Mechanism of Action
WAY-620473 exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase 1 (PARP-1). This enzyme is crucial for the repair of single-strand breaks in DNA. By inhibiting PARP-1, WAY-620473 prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately inducing cell death in cancer cells. The molecular targets and pathways involved include the base excision repair pathway and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Talazoparib: Another potent PARP-1 inhibitor with similar antitumor activity.
Olaparib: A well-known PARP inhibitor used in cancer therapy.
Rucaparib: Another PARP inhibitor with applications in cancer treatment.
Uniqueness of WAY-620473
WAY-620473 is unique due to its specific chemical structure and its ability to alter eukaryotic lifespan. Its potency as a PARP-1 inhibitor and its antitumor activity make it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C17H20N4O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[3-(4-oxo-3H-quinazolin-2-yl)propanoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H20N4O3/c18-16(23)11-7-9-21(10-8-11)15(22)6-5-14-19-13-4-2-1-3-12(13)17(24)20-14/h1-4,11H,5-10H2,(H2,18,23)(H,19,20,24) |
InChI Key |
LWSPTTXDACSZCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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